
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane, also known as DBD-MDZ, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of diazepanes, which are known for their ability to interact with the central nervous system and produce a calming effect. DBD-MDZ has been found to have a unique mechanism of action, making it a promising candidate for further investigation.
Wirkmechanismus
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane interacts with the GABA-A receptor in the brain, which is responsible for inhibiting the transmission of nerve impulses. This interaction leads to a decrease in neuronal activity, resulting in a calming effect. This compound has been found to have a unique binding site on the GABA-A receptor, which may contribute to its specific mechanism of action.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. These include a decrease in heart rate, blood pressure, and respiratory rate. It also produces muscle relaxation and a decrease in muscle tone. This compound has been found to have a low potential for respiratory depression, making it a safer alternative to traditional anesthetics.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has several advantages for use in lab experiments. It has a high potency, meaning that small amounts can produce significant effects. It also has a rapid onset of action and a prolonged duration of effect. However, this compound has limitations, including its solubility and stability. These factors can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the investigation of 1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane. One area of research is the optimization of its synthesis method to produce higher yields and purer products. Another area of research is the investigation of its potential as an anesthetic agent in humans. Further studies are also needed to explore its potential as an anti-convulsant and anti-anxiety agent. Finally, investigations into the specific binding site of this compound on the GABA-A receptor may lead to the development of more targeted anesthetic agents.
Synthesemethoden
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane can be synthesized using a multi-step process involving the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 1,4-diazepane. The resulting compound is then subjected to further reactions to produce the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,4-diazepane has been investigated for its potential application in the treatment of various medical conditions. One of the most promising areas of research is its use as an anesthetic agent. This compound has been found to produce a rapid and prolonged sedative effect, making it a potential alternative to traditional anesthetics. Other potential applications include its use as an anti-convulsant and anti-anxiety agent.
Eigenschaften
IUPAC Name |
1,4-bis[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6S2/c1-16-12-20(30-5)22(14-18(16)3)32(26,27)24-8-7-9-25(11-10-24)33(28,29)23-15-19(4)17(2)13-21(23)31-6/h12-15H,7-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRVUEMUIKQREB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dichlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604781.png)

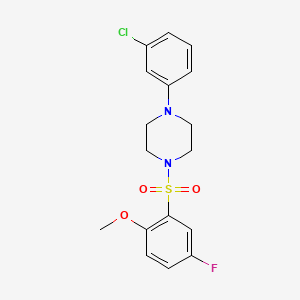
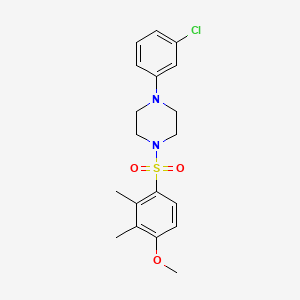

![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604787.png)
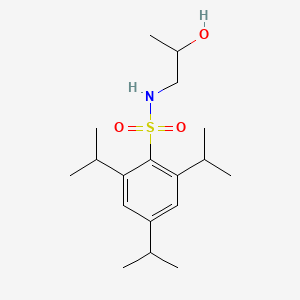
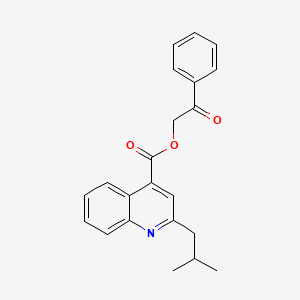
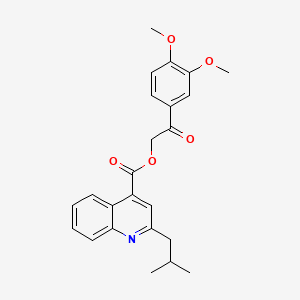
![4-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604793.png)
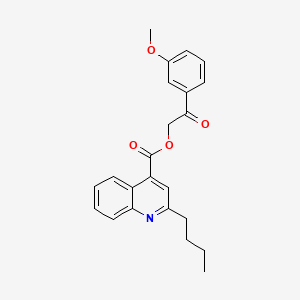

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B604800.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604804.png)